

TTT-3002 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TTT 3002	
Cat. No.:	B15578886	Get Quote

An extensive search for "TTT-3002" has yielded no publicly available information regarding its discovery, development, or any associated preclinical or clinical data. This identifier may correspond to an internal compound designation that has not been disclosed in scientific literature or public databases, a discontinued project, or a typographical error.

Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible without foundational information on the compound.

Should a valid, publicly recognized compound identifier be provided, a comprehensive technical guide can be developed. For illustrative purposes, the following template demonstrates the structure and type of content that would be included, using a hypothetical scenario for "TTT-3002" as a Bruton's tyrosine kinase (BTK) inhibitor.

Hypothetical Technical Guide: TTT-3002

Topic: TTT-3002 Discovery and Development History Content Type: An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

TTT-3002 is a novel, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). This document outlines the discovery, preclinical development, and mechanistic characterization of TTT-3002, a potent and selective agent for the treatment of B-cell malignancies.



Discovery and Optimization

The discovery of TTT-3002 began with a high-throughput screening campaign to identify novel non-receptor tyrosine kinase inhibitors. Initial hits were optimized through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of TTT-3002.

Preclinical Pharmacology In Vitro Potency and Selectivity

TTT-3002 demonstrates potent inhibition of BTK and high selectivity against other kinases.

Assay	Metric	Value
BTK Enzymatic Assay	IC50	0.5 nM
BTK Cellular Assay (Phospho- BTK)	EC50	5.2 nM
Kinome Scan (468 kinases)	S-Score (10)	0.02
Selectivity against TEC family kinases (ITK, TEC)	Fold Selectivity	>100x

In Vivo Efficacy in Xenograft Models

The efficacy of TTT-3002 was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model.

Model	Dose	Metric	Result
TMD8 Xenograft	10 mg/kg, QD	Tumor Growth Inhibition (TGI)	95%
TMD8 Xenograft	3 mg/kg, QD	Tumor Growth Inhibition (TGI)	68%

Mechanism of Action: BTK Signaling Pathway

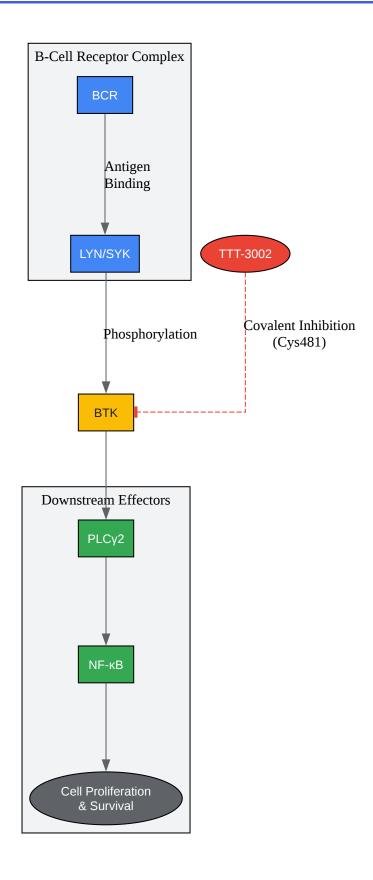


Foundational & Exploratory

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TTT-3002 covalently binds to the Cys481 residue in the active site of BTK, irreversibly inhibiting its kinase activity. This blocks downstream signaling from the B-cell receptor (BCR), leading to decreased proliferation and increased apoptosis in malignant B-cells.





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Caption: TTT-3002 mechanism of action in the BCR signaling pathway.



Experimental Protocols BTK Enzymatic Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human BTK (1 nM) was incubated with varying concentrations of TTT-3002 for 60 minutes at room temperature in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The kinase reaction was initiated by adding 10 μM ATP and 200 nM UlightTM-poly-GT (4:1) peptide substrate. The reaction proceeded for 60 minutes and was stopped by adding 10 mM EDTA. The signal was read on a compatible plate reader.

TMD8 Xenograft Model Workflow



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Caption: Workflow for the in vivo TMD8 xenograft efficacy study.

• To cite this document: BenchChem. [TTT-3002 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578886#ttt-3002-discovery-and-development-history]

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